Methyl 4-bromo-2-fluoro-3-methylbenzoate
Description
Methyl 4-bromo-2-fluoro-3-methylbenzoate (CAS 1206680-27-4) is a halogenated aromatic ester with the molecular formula C$9$H$8$BrFO$_2$ and a molecular weight of 259.07 g/mol. Its structure features a benzoate core substituted with bromine at position 4, fluorine at position 2, and a methyl group at position 3 (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical synthesis, notably in the production of Enzalutamide impurities (e.g., Enzalutamide impurity C, CAS 179232-29-2) . Its halogen and methyl substituents influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-5-7(10)4-3-6(8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWXLPUXNQYBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209558 | |
| Record name | Benzoic acid, 4-bromo-2-fluoro-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206680-27-4 | |
| Record name | Benzoic acid, 4-bromo-2-fluoro-3-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206680-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-bromo-2-fluoro-3-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromo-2-fluoro-3-methylbenzoate | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-fluoro-3-methylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-bromo-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: Methyl 4-bromo-2-fluoro-3-methylbenzyl alcohol.
Oxidation: 4-bromo-2-fluoro-3-methylbenzoic acid.
Scientific Research Applications
Methyl 4-bromo-2-fluoro-3-methylbenzoate is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-fluoro-3-methylbenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The exact molecular targets and pathways involved vary based on the context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Derivatives
The following compounds are structurally related to Methyl 4-bromo-2-fluoro-3-methylbenzoate, differing in substituent positions or functional groups:
Key Observations :
- Substituent Position Effects : The position of bromine, fluorine, and methyl groups significantly alters steric and electronic properties. For example, Methyl 4-bromo-2-fluoro-6-methylbenzoate has a methyl group at position 6, which may reduce steric hindrance compared to the 3-methyl isomer .
- Functional Group Differences : The free carboxylic acid derivative (4-Bromo-2-fluoro-5-methylbenzoic acid) exhibits higher polarity and lower solubility in organic solvents compared to its methyl ester counterparts .
Physical and Chemical Properties
Solubility and Reactivity
- This compound : Solubility in water is 0.0924 mg/mL (log S = -3.43), classified as "soluble" in organic solvents like DMSO .
- Methyl 4-bromo-2,6-difluorobenzoate: The additional fluorine atom at position 6 likely enhances electronegativity, increasing reactivity toward nucleophilic aromatic substitution compared to mono-fluorinated analogs .
- 4-Bromo-2-fluoro-5-methylbenzoic acid : As a carboxylic acid, it forms hydrogen bonds, leading to higher melting points but lower lipid solubility compared to esters .
Biological Activity
Methyl 4-bromo-2-fluoro-3-methylbenzoate is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 247.07 g/mol. Its structure features a benzene ring with bromine and fluorine substituents, along with a methyl group attached to the ester functional group. The presence of these halogen atoms significantly influences its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits moderate antimicrobial activity. In a study focusing on various derivatives of benzoate compounds, it was found that certain structural modifications enhanced antimicrobial efficacy against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential as a lead compound in cancer therapy development.
Case Study: Apoptotic Effects in Cancer Cells
In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to the activation of caspase pathways, which are critical for apoptosis.
The biological activity of this compound is thought to involve its interaction with specific molecular targets. The presence of electronegative fluorine and bromine atoms enhances its binding affinity to various biological receptors and enzymes, modulating their activity .
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in metabolic pathways, impacting cellular processes.
- Receptor Interaction: It can bind to specific receptors, influencing signal transduction pathways associated with cell growth and apoptosis.
Applications in Drug Development
Due to its promising biological activities, this compound is being explored for applications in drug development. Its unique structural characteristics make it a candidate for designing new pharmaceuticals targeting microbial infections and cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
